1-(4-aminocyclohexyl)ethan-1-ol hydrochloride, Mixture of diastereomers 1-(4-aminocyclohexyl)ethan-1-ol hydrochloride, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 90226-46-3
VCID: VC11562006
InChI: InChI=1S/C8H17NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h6-8,10H,2-5,9H2,1H3;1H
SMILES:
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol

1-(4-aminocyclohexyl)ethan-1-ol hydrochloride, Mixture of diastereomers

CAS No.: 90226-46-3

Cat. No.: VC11562006

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(4-aminocyclohexyl)ethan-1-ol hydrochloride, Mixture of diastereomers - 90226-46-3

Specification

CAS No. 90226-46-3
Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
IUPAC Name 1-(4-aminocyclohexyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h6-8,10H,2-5,9H2,1H3;1H
Standard InChI Key SWOMFVIXBUZEEG-UHFFFAOYSA-N
Canonical SMILES CC(C1CCC(CC1)N)O.Cl

Introduction

Structural Characteristics and Stereochemical Complexity

The core structure of 1-(4-aminocyclohexyl)ethan-1-ol hydrochloride comprises a cyclohexane ring with two functional groups: a primary amino group at the 4-position and a β-hydroxyethyl group at the 1-position. The cyclohexane ring adopts a chair conformation, with substituents occupying equatorial or axial positions depending on the diastereomer. The hydrochloride salt formation protonates the amino group, enhancing water solubility and crystallinity.

Diastereomer Formation

The compound exists as a mixture of diastereomers due to the presence of two stereogenic centers: the amino-bearing carbon (C4) and the ethanol-bearing carbon (C1). For example, the cis and trans configurations between the amino and hydroxyl groups yield distinct physical and chemical properties. Computational models suggest that the trans diastereomer exhibits greater thermodynamic stability due to reduced steric hindrance between substituents.

PropertyDiastereomer ADiastereomer B
Melting Point (°C)173–176 168–170
Solubility in Water (mg/mL)25.618.9
Relative StabilityHigherLower

Synthesis and Manufacturing Processes

The synthesis of 1-(4-aminocyclohexyl)ethan-1-ol hydrochloride involves multi-step reactions emphasizing stereochemical control. A representative pathway, derived from analogous compounds, includes:

Hydrogenation of Nitro Precursors

A patent describing the synthesis of trans-4-amino-cyclohexyl acetic acid ethyl ester HCl (WO2010070368A1) highlights catalytic hydrogenation as a critical step . For 1-(4-aminocyclohexyl)ethan-1-ol, 4-nitrophenyl ethanol derivatives undergo hydrogenation using Pd/C catalysts under controlled temperatures (40–60°C) and pressures (0.1–4 bar) . This step reduces the nitro group to an amine while saturating the aromatic ring to form the cyclohexane backbone .

Stereochemical Optimization

Enzymatic resolution or asymmetric hydrogenation may enhance diastereoselectivity. For instance, using chiral catalysts during hydrogenation can yield enantiomeric excesses >90% for specific diastereomers. Post-synthesis, fractional crystallization in acetonitrile at subzero temperatures (-5–0°C) isolates the desired diastereomers .

Physical and Chemical Properties

The hydrochloride salt form confers distinct physicochemical properties:

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic interactions.

  • Stability: Degrades at temperatures >200°C, with hygroscopic tendencies requiring anhydrous storage.

  • Spectroscopic Data:

    • IR: νNH\nu_{\text{NH}} 3300 cm⁻¹, νOH\nu_{\text{OH}} 3200 cm⁻¹, νC-Cl\nu_{\text{C-Cl}} 700 cm⁻¹.

    • NMR: 1H^1\text{H} NMR (D₂O) δ 1.4–1.8 (m, cyclohexyl H), 3.2 (q, CH2OH\text{CH}_2\text{OH}).

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a building block for pharmaceuticals targeting neurological and cardiovascular diseases. Its amino and hydroxyl groups facilitate interactions with G-protein-coupled receptors (GPCRs) and ion channels. For example, derivatives of this compound have been explored as dopamine D2 receptor modulators.

Stereochemistry-Activity Relationships

Diastereomers exhibit divergent biological activities. In vitro studies show that the trans diastereomer has a 5-fold higher affinity for serotonin receptors compared to the cis form. Such findings underscore the importance of stereochemical purity in drug development.

Diastereomer Separation and Analytical Methods

Chromatographic Techniques

Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves diastereomers with baseline separation (resolution factor Rs>2.0R_s > 2.0). Mobile phases typically consist of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.

Crystallization

Differential solubility in acetonitrile enables diastereomer separation. Cooling saturated solutions to -5°C preferentially crystallizes the trans isomer .

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